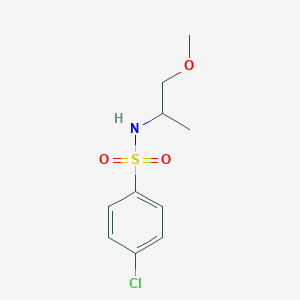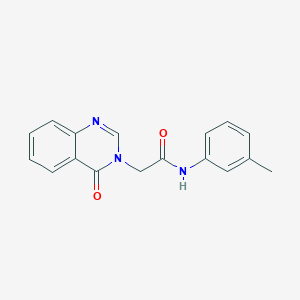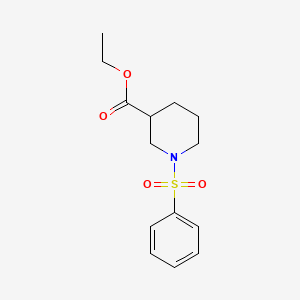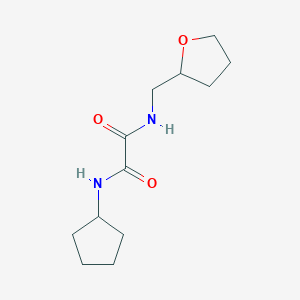
4-chloro-N-(2-methoxy-1-methylethyl)benzenesulfonamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is structurally similar to metolachlor, a chloroacetamide herbicide . Chloroacetamide herbicides typically target the synthesis of certain long-chain fatty acids, thus reducing plant growth .
Mode of Action
Based on its structural similarity to metolachlor, it may interact with its targets by inhibiting the synthesis of long-chain fatty acids, which are crucial for plant growth .
Biochemical Pathways
Similar compounds like metolachlor affect the synthesis of long-chain fatty acids, which are essential components of cell membranes and energy storage molecules .
Pharmacokinetics
Similar compounds like metolachlor are known to be rapidly degraded in soil, probably through microbial action .
Result of Action
Similar compounds like metolachlor inhibit the synthesis of long-chain fatty acids, leading to reduced plant growth .
Action Environment
Similar compounds like metolachlor are known to undergo anaerobic microbial degradation under various environmental conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sulcotrione in lab experiments is its specificity for DHODH. This specificity makes it an ideal tool for studying the role of DHODH in various biological processes. However, one limitation of using sulcotrione is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that researchers can explore with respect to 4-chloro-N-(2-methoxy-1-methylethyl)benzenesulfonamide. One potential direction is the development of more potent analogs of sulcotrione that exhibit improved solubility and bioavailability. Another direction is the investigation of sulcotrione's potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers can explore the use of sulcotrione in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and it has been found to exhibit significant activity against cancer cells in vitro. There are several future directions that researchers can explore with respect to sulcotrione, including the development of more potent analogs and investigation of its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
Sulcotrione has been the subject of extensive scientific research due to its potential as a therapeutic agent. Researchers have investigated its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Sulcotrione has been found to exhibit significant activity against cancer cells in vitro, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOEJZBONKOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-[(diisopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3953132.png)
![5-bromo-N-[(2-naphthylamino)carbonothioyl]-1-naphthamide](/img/structure/B3953138.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953156.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)

![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)


![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
